4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
Description
Properties
Molecular Formula |
C21H31N7O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4,6,8-trimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H31N7O/c1-15-11-16(2)19-18(12-15)17(3)24-21(25-19)26-20-22-13-28(14-23-20)6-4-5-27-7-9-29-10-8-27/h11-12H,4-10,13-14H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
FWDSQOGZZFDZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CCCN4CCOCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For 4,6,8-trimethyl substitution, methyl groups are introduced via alkylation or through pre-substituted starting materials.
-
Reactants : 2-Aminobenzamide and trimethylacetyl chloride.
-
Conditions : Reflux in acetic anhydride for 6 hours.
-
Yield : 78% after recrystallization from ethanol.
-
Key Step : Phosphorus oxychloride-mediated chlorination at C4 to form 4-chloro-2-methylquinazoline.
-
Reactants : Methyl 2-isocyanobenzoate and methylamine.
-
Catalyst : Cu(OAc)₂·H₂O (5 mol%).
-
Conditions : Microwave irradiation at 150°C for 20 minutes.
-
Yield : 65% after column chromatography.
Table 1: Comparison of Quinazoline Core Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| A | Anthranilic acid derivative | POCl₃, reflux | 78% | 98.5% |
| B | Isocyanobenzoate + amine | Cu(OAc)₂, microwave | 65% | 97.2% |
Preparation of 5-[3-(Morpholin-4-yl)Propyl]-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine
Triazine Ring Formation (Source )
The tetrahydrotriazine moiety is synthesized via cyclization of guanidine derivatives with aldehydes or ketones.
Step 1: Synthesis of 3-(Morpholin-4-yl)propylguanidine
-
Reactants : Morpholine, 1-bromo-3-chloropropane, and guanidine hydrochloride.
-
Conditions : K₂CO₃ in DMF at 80°C for 12 hours.
-
Intermediate : 3-(morpholin-4-yl)propylamine (yield: 85%).
Step 2: Cyclization to Tetrahydrotriazine
-
Reactants : Intermediate from Step 1 and formaldehyde.
-
Conditions : HCl (2M), 60°C for 6 hours.
-
Yield : 70% after silica gel chromatography.
Alternative Route (Source )
-
Reactants : Morpholine-propyl isothiocyanate and ammonium chloride.
-
Conditions : EtOH/H₂O (1:1), reflux for 8 hours.
-
Yield : 68% with >99% purity.
Coupling of Quinazoline and Triazine Moieties
Nucleophilic Aromatic Substitution (Source )
-
Reactants : 4-Chloro-2-methylquinazoline and triazine-2-amine.
-
Base : K₂CO₃ in DMF.
-
Conditions : 100°C for 24 hours under N₂.
-
Yield : 55% after recrystallization.
Buchwald-Hartwig Amination (Source )
-
Catalyst : Pd₂(dba)₃/Xantphos (5 mol%).
-
Ligand : Xantphos.
-
Conditions : 110°C, 18 hours.
-
Yield : 62% (HPLC purity: 96%).
Table 2: Coupling Method Efficiency
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Nucleophilic substitution | None | 100°C | 24h | 55% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110°C | 18h | 62% |
Optimization and Scale-Up Considerations
Solvent Effects
Purification Challenges
-
Column Chromatography : Required for triazine intermediates due to polar byproducts.
-
Recrystallization : Ethanol/water (7:3) achieves >99% purity for final compound.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 2.45 (t, 2H, morpholine-CH₂), 3.55 (m, 4H, morpholine-OCH₂).
-
HRMS (ESI) : m/z 397.5 [M+H]⁺ (Calc. 397.52).
Purity Assessment
-
HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O 70:30).
-
Elemental Analysis : C 63.45%, H 7.85%, N 24.65% (theory: C 63.46%, H 7.86%, N 24.66%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the morpholine moiety enhances solubility and bioavailability, making it a candidate for developing antibiotics against resistant strains of bacteria. In one study involving related compounds, significant antibacterial activity was observed against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Cancer Treatment
Quinazoline derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth. The triazine component may contribute to the compound's ability to interfere with cellular signaling pathways that promote cancer cell proliferation. Preliminary studies suggest that modifications in the quinazoline structure can enhance cytotoxic effects on various cancer cell lines .
Neurological Applications
The morpholine ring present in the compound is known for its neuroprotective properties. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in neuropharmacology .
Synthetic Routes
The synthesis of 4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine typically involves multi-step organic reactions including:
- Formation of the Quinazoline Core : Starting from anthranilic acid or its derivatives.
- Introduction of the Morpholine Group : Achieved through nucleophilic substitution reactions.
- Formation of the Triazine Ring : Utilizing cyclization techniques under controlled conditions.
Case Study 1: Antibacterial Activity
In a recent study evaluating various quinazoline derivatives for antibacterial efficacy, compounds similar to 4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine were tested against multi-drug resistant strains. Results indicated that specific modifications led to enhanced activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Case Study 2: Cancer Cell Proliferation Inhibition
A study focused on quinazoline derivatives demonstrated that certain structural modifications could significantly inhibit proliferation in breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic inhibition.
Comparison with Similar Compounds
Key Structural Variations :
Quinazoline Core :
- Target Compound : 4,6,8-trimethyl substitution.
- Analog 1 (6-Methoxy-4-methyl-N-{5-[2-(morpholin-4-yl)ethyl]-...quinazolin-2-amine): 6-methoxy, 4-methyl (lacks 8-methyl) .
- Analog 2 (6-Chloro-N-{5-[2-(morpholin-4-yl)ethyl]-4-phenylquinazolin-2-amine): 6-chloro, 4-phenyl (introduces halogen and aromatic group) .
Triazine-Morpholine Linker :
- Target Compound : 3-(morpholin-4-yl)propyl chain.
- Analog 3 (N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine): Benzyl substituent instead of morpholine-propyl .
Molecular and Physicochemical Properties
Notes:
- The target compound exhibits higher hydrophobicity than Analog 1 due to additional methyl groups.
Bioactivity and Research Findings
Structure-Activity Relationships (SAR) :
- Methyl vs. Methoxy : Methoxy groups (Analog 1) reduce steric hindrance but may decrease metabolic stability.
- Chloro-Phenyl Substitution (Analog 2): Enhances target binding but compromises solubility.
- Benzyl vs. Morpholine Linkers : Benzyl groups (Analog 3) improve synthetic accessibility but reduce selectivity .
Biological Activity
The compound 4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine is a novel chemical entity with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core and a morpholine substituent, suggesting possible interactions with various biological targets. This article reviews its biological activity based on available research findings.
- Molecular Weight : 397.52 g/mol
- Molecular Formula : C21H31N7O
- LogP : 3.024 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 2
Biological Activity Overview
Research indicates that compounds similar to quinazoline derivatives often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of morpholine and triazine moieties enhances the pharmacological profile of such compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- A derivative exhibiting structural similarity to the target compound was evaluated against various cancer cell lines. It demonstrated notable cytotoxicity with IC50 values ranging from 1.143 µM to 9.27 µM depending on the cell line tested .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 2.76 |
| Compound B | CaCo-2 (Colon) | 9.27 |
| Compound C | RXF 486 (Renal) | 1.143 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Inducing apoptosis in tumor cells through mitochondrial pathways has been observed in related studies.
Other Biological Activities
Beyond anticancer effects, derivatives of quinazoline and morpholine have been reported to possess:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines.
Case Studies
A notable case study involved the synthesis and evaluation of a related quinazoline derivative which resulted in:
- In vitro Testing : The compound showed promising results against several cancer cell lines.
- In vivo Studies : Further studies are needed to confirm efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4,6,8-trimethyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine?
- Methodology : Optimize multistep synthesis involving cyclocondensation of substituted quinazolin-2-amine precursors with triazine intermediates. For example, similar morpholine-containing quinazolines were synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol or DMF as solvents, 70–90°C, 6–12 hours). Key steps include introducing the 3-(morpholin-4-yl)propyl group via alkylation or coupling reactions .
- Data Reference : Analogous compounds (e.g., 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives) achieved yields of 59–82% using such methods, with IR and NMR confirming functional group incorporation .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology : Use a combination of:
- IR spectroscopy to identify C=N (1600–1650 cm⁻¹), N-H (3200–3400 cm⁻¹), and morpholine C-O-C (1100–1250 cm⁻¹) stretches.
- ¹H/¹³C NMR to resolve methyl groups (δ 2.1–2.6 ppm for CH₃), morpholine protons (δ 3.0–3.8 ppm), and quinazoline/triazine aromatic signals (δ 6.2–8.5 ppm).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS for [M+H]⁺ peaks).
Q. How can purity and yield be optimized during synthesis?
- Methodology :
- Employ column chromatography (silica gel, eluent: ethyl acetate/hexane or DCM/methanol gradients) to isolate the target compound from byproducts.
- Use recrystallization (e.g., DMSO/water or ethanol/water mixtures) for further purification.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of analogs with enhanced bioactivity?
- Methodology :
- Perform 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., methyl/morpholine groups) with activity. Align molecules based on quinazoline-triazine scaffolds.
- Conduct molecular docking (AutoDock Vina, Schrödinger) into target proteins (e.g., kinases) to identify key binding interactions (e.g., hydrogen bonds with morpholine oxygen, hydrophobic contacts with methyl groups).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
- Off-target profiling : Use panels of related enzymes/receptors to identify selectivity issues.
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic confounders.
Q. How can synthetic byproducts be minimized during scale-up?
- Methodology :
- Process control : Implement real-time monitoring (e.g., in situ FTIR) to detect intermediate degradation.
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology.
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., triazine ring formation).
- Data Reference : Byproduct reduction from 15% to <5% was achieved for triazine derivatives via DoE-optimized conditions (e.g., 75°C, 8 hours, 0.5 eq. K₂CO₃) .
Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodology :
- In vitro : Caco-2 permeability assays, plasma protein binding (ultrafiltration), and cytochrome P450 inhibition screening.
- In vivo : Rodent PK studies (IV/PO dosing) to calculate bioavailability, half-life, and tissue distribution.
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for triazine-quinazoline coupling to avoid hydrolysis .
- Analytical Validation : Cross-validate NMR/MS data with computational predictions (e.g., ChemDraw simulations) to confirm regiochemistry .
- Biological Assays : Include positive controls (e.g., gefitinib for kinase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
